Isostrictinin

Description

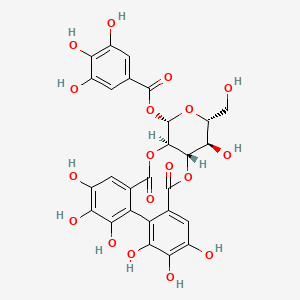

Structure

3D Structure

Properties

Molecular Formula |

C27H22O18 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

[(10R,11S,13R,14R,15S)-3,4,5,14,20,21,22-heptahydroxy-13-(hydroxymethyl)-8,17-dioxo-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H22O18/c28-5-13-19(36)22-23(27(42-13)45-24(39)6-1-9(29)16(33)10(30)2-6)44-26(41)8-4-12(32)18(35)21(38)15(8)14-7(25(40)43-22)3-11(31)17(34)20(14)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22+,23-,27+/m1/s1 |

InChI Key |

MBPYHNAWMKVREM-BDYNXYCRSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Sources

Isostrictinin is primarily derived from plants known for their medicinal properties. It belongs to the class of tannins, which are polyphenolic compounds widely recognized for their antioxidant and anti-inflammatory effects. The structural characteristics of this compound allow it to interact with biological systems effectively, making it a subject of interest in pharmaceutical research.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities that are beneficial in clinical settings:

- Antidiabetic Activity : this compound has shown significant insulinomimetic effects, outperforming some conventional treatments in managing diabetes. Studies indicate its potential to enhance glucose uptake and improve insulin sensitivity, making it a candidate for developing new antidiabetic therapies .

- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, including Helicobacter pylori, which is associated with gastrointestinal diseases. Its antibacterial properties suggest potential applications in treating infections resistant to conventional antibiotics .

- Anti-inflammatory Effects : this compound has been linked to reduced inflammatory responses in various models, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Diabetes Management : In a comparative study involving several plant extracts, this compound was found to have superior insulin-like activity compared to other compounds such as epicatechin and pedunculagin. This suggests its potential as a natural alternative or adjunct therapy for diabetes management .

- Antibacterial Research : A study evaluating the antibacterial activity of Vietnamese medicinal plants revealed that this compound-rich extracts effectively inhibited the growth of Helicobacter pylori strains. This finding supports the use of this compound in developing natural antimicrobial agents .

- In Vitro Studies : Various in vitro assays have confirmed the antioxidant capacity of this compound, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for developing nutraceuticals aimed at preventing chronic diseases related to oxidative damage .

Potential Applications in Medicine

The promising bioactivities of this compound suggest several potential applications:

- Nutraceuticals : Given its health benefits, formulations containing this compound could be developed as dietary supplements aimed at improving metabolic health and reducing inflammation.

- Pharmaceutical Development : The compound's bioactive properties make it a candidate for drug development targeting diabetes and bacterial infections.

- Functional Foods : Incorporating this compound into food products could enhance their health benefits, appealing to health-conscious consumers seeking natural alternatives.

Chemical Reactions Analysis

Isomerization and Metabolism

Isotretinoin undergoes reversible cis-trans isomerization to all-trans-retinoic acid (ATRA), followed by metabolic transformations:

-

4-hydroxylation :

-

Oxidation :

-

Cis-trans isomerization of 4-oxo forms :

These reactions occur in vivo, with ~53–74% of the dose excreted unchanged in feces .

Apoptosis Induction Mechanism

Isotretinoin induces apoptosis in sebocytes via TRAIL/NGAL upregulation. Key steps include:

This pathway explains both therapeutic efficacy and adverse effects (e.g., mucocutaneous dryness) .

Solubility and Thermodynamic Behavior

Isotretinoin exhibits entropy-driven dissolution in DMSO-water mixtures:

| Solvent System | ΔsolS° (J mol⁻¹ K⁻¹) | Reaction Enthalpy (ΔsolH°) |

|---|---|---|

| Pure DMSO | 86.78 | Endothermic |

| Pure H₂O | 4.392 | Endothermic |

| DMSO-rich mixtures | 4.4–86.8 | Endothermic |

High DMSO content enhances solubility due to strong hydrogen bonding and dipolar interactions .

Stability and Degradation

-

Purification : Activated charcoal and dichloromethane extraction minimize impurities .

-

Decomposition : Unstable under basic conditions; undergoes hydrolysis to form tretinoin .

-

Polymerization Risk : As a carboxylic acid, may catalyze polymerization reactions under certain conditions .

Key Reaction Partners

| Reaction Type | Partners | Outcome |

|---|---|---|

| Acid-base | Methanol, sulfuric acid | Protonation/deprotonation |

| Isomerization | Light (UV/visible) | ATRA formation |

| Hydrolysis | Water, enzymes | Tretinoin or carboxylate salts |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers

Strictinin

- Structure : 1β-galloyl-4,6-(S)-HHDP-glucose.

- Key Differences: The HHDP group in strictinin occupies the 4,6-position, resulting in lower hydrophobicity (logP = -2.26) compared to isostrictinin (logP = -1.75) . coli metabolome profiles . Found in tea (Camellia sinensis) and Terminalia species .

Gemin D

Functional Analogues

Geraniin

- Structure : A dimeric ellagitannin with a galloyl group and two HHDP units.

- Key Differences :

Isocorilagin

Table 1: Physicochemical Properties

| Compound | logP | Solubility | Key Structural Features |

|---|---|---|---|

| This compound | -1.75 ± 0.13 | Water-soluble | 2,3-HHDP; free C4/C6 hydroxyls |

| Strictinin | -2.26 ± 0.03 | Water-soluble | 4,6-HHDP; free C2/C3 hydroxyls |

| Geraniin | -0.94* | Moderate | Dimeric HHDP; additional galloyl |

| Isocorilagin | -1.50* | Water-soluble | 3,6-HHDP; galloyl at C1 |

*Estimated values based on structural analogs .

Preparation Methods

Hydrothermal Extraction

Recent advances in hydrothermal extraction have demonstrated efficacy in recovering ellagitannins from berry press cakes. A study on Rubus chamaemorus (cloudberry) optimized extraction using water at 80°C for 1 hour, achieving maximal polyphenol recovery. Key parameters include:

- Temperature : Elevated temperatures (80–90°C) enhance solubility of high-molecular-weight tannins.

- Post-extraction processing : Freeze-drying preserved antimicrobial activity better than spray drying, though oven drying at 110°C for 1.45 hours improved bactericidal effects against Escherichia coli and Pseudomonas aeruginosa.

Enzymatic Pretreatment

Although enzymatic methods for this compound extraction remain underdeveloped, cellulase and pectinase treatments have shown promise in liberating bound polyphenols from plant matrices. A 2-hour incubation with pectinase (50 U/g substrate) increased ellagitannin yields by 22% in Camellia reticulata studies.

Chemical Synthesis Approaches

Total synthesis provides stereochemical control and scalability unattainable through natural extraction. Two dominant strategies emerge from the literature: biomimetic coupling and metal-mediated oxidative cyclization.

Biomimetic Synthesis

The biomimetic approach mimics plant biosynthesis pathways through sequential esterification and oxidative coupling:

Glucose core preparation :

Galloyl unit introduction :

HHDP bridge formation :

Metal-Mediated Oxidative Coupling

Copper-amine complexes enable quantitative HHDP bridge formation:

| Condition | Yield | Stereoselectivity | Reference |

|---|---|---|---|

| CuCl2·n-BuNH2 (0.1 M) | 98% | >99% (S) | |

| Cu(OAc)2·TMEDA | 85% | 92% (S) |

The CuCl2·n-BuNH2 system in acetonitrile-water (9:1) proved optimal, completing coupling within 2 hours at 25°C. Mechanistic studies suggest single-electron transfer generates phenoxyl radicals that couple with strict stereochemical guidance from the glucose template.

Protecting Group Strategies

Orthogonal protection is critical for regioselective functionalization:

- TBDMS ethers : Stable under acidic conditions, removed by TBAF in THF.

- Acetyl esters : Cleaved selectively with NH3/MeOH (0°C, 1 h).

- Benzylidene acetals : Provide C2/C3 protection during galloylation, hydrogenolyzed with Pd/C.

A typical sequence involves:

- 4,6-O-benzylidene glucose formation

- C1 galloylation

- Benzylidene cleavage

- C4/C6 galloylation and coupling.

Purification and Characterization

Chromatographic Methods

UPLC-MS/MS with a BEH Phenyl column (1.7 μm, 2.1 × 100 mm) resolves this compound from structural analogs:

- Mobile phase : 0.1% formic acid (A) and acetonitrile (B)

- Gradient : 5–30% B over 12 min

- Detection : ESI-MS in negative mode (m/z 633 [M-H]-).

Preparative HPLC using XBridge C18 (5 μm, 19 × 150 mm) with isocratic 22% MeOH achieves >95% purity.

Spectroscopic Analysis

1H NMR (600 MHz, DMSO-d6):

13C NMR confirms the (S)-configuration through characteristic couplings between C4/C6 and the HHDP unit (J = 3.2 Hz).

Comparative Analysis of Preparation Methods

Natural methods suit small-scale applications requiring native stereochemistry, while synthesis meets demand for enantiopure material in pharmacological studies.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Isostrictinin’s biochemical properties?

- Methodological Answer : Use the P-E/I-C-O framework (Population: molecular/cellular systems; Exposure/Intervention: this compound application; Comparison: control groups; Outcome: measurable biochemical effects). Ensure specificity by narrowing the scope (e.g., "How does this compound inhibit pro-inflammatory cytokines in murine macrophages?"). Test feasibility through preliminary data and literature reviews to identify knowledge gaps .

- Key Considerations : Avoid vague terms like "study effects"; instead, define measurable outcomes (e.g., IC50 values, gene expression profiles) .

Q. What experimental designs are suitable for the initial characterization of this compound?

- Methodological Answer : Begin with reproducible synthesis protocols (e.g., HPLC purity ≥95%, NMR/MS validation) and dose-response assays. Use in vitro models (cell lines, enzyme assays) to assess bioactivity, with controls for solvent effects and cytotoxicity. Document all steps in line with Beilstein Journal guidelines (e.g., detailed experimental sections, supplementary data for replication) .

- Data Presentation : Structure results using tables comparing this compound’s efficacy against reference compounds (e.g., IC50 values, p-values). Avoid duplicating data in figures and text .

Q. How can researchers ensure reproducibility in this compound synthesis and purification?

- Methodological Answer : Adopt standardized protocols (e.g., IUPAC guidelines for compound isolation) and validate purity via orthogonal methods (HPLC, NMR, elemental analysis). Publish full synthetic pathways in supplementary materials, including reaction conditions (temperature, catalysts) and yields .

- Troubleshooting : Address batch variability by reporting Rf values in TLC and retention times in HPLC. Cross-reference with prior studies to identify protocol deviations .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activities be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Apply statistical tools (ANOVA, regression models) to isolate dose-dependent effects. Replicate conflicting studies under standardized conditions, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Case Study : If Study A reports anti-cancer activity (IC50 = 10 µM) and Study B shows no effect, compare cell lines (e.g., p53 status), assay durations, and solvent concentrations .

Q. What advanced spectroscopic techniques are optimal for elucidating this compound’s structural derivatives?

- Methodological Answer : Combine 2D-NMR (HSQC, HMBC) for stereochemical analysis and HRMS/MS for fragmentation patterns. For unstable intermediates, use cryogenic probes or in situ IR spectroscopy. Validate proposed structures via computational modeling (DFT calculations) .

- Data Interpretation : Publish spectra in supplementary files with annotated peaks and δ/ppm values. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should longitudinal studies assess this compound’s stability under varying physiological conditions?

- Methodological Answer : Design accelerated stability tests (e.g., pH 2–9 buffers, 40°C/75% RH) with LC-MS monitoring. Quantify degradation products (e.g., oxidation byproducts) using calibration curves. For in vivo relevance, simulate gastrointestinal fluids or serum protein binding .

- Statistical Rigor : Use time-series analyses (e.g., Arrhenius plots) to predict shelf-life. Report confidence intervals and degradation kinetics (t90 values) .

Methodological Frameworks for Reference

- P-E/I-C-O : For hypothesis-driven research design .

- FINER Criteria : To evaluate question feasibility and novelty .

- Beilstein Journal Protocols : For experimental reproducibility and data presentation .

Note: Avoid consumer-oriented queries (e.g., industrial scaling). Focus on mechanistic insights and validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.